molecular formula C19H15F3O3S2 B1354313 Triphenylsulfonium triflate CAS No. 66003-78-9

Triphenylsulfonium triflate

Katalognummer: B1354313
CAS-Nummer: 66003-78-9
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: FAYMLNNRGCYLSR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triphenylsulfonium triflate is a chemical compound known for its role as a photoacid generator. It consists of a triphenylsulfonium cation and a triflate anion. This compound is widely used in various scientific and industrial applications due to its ability to generate strong acids upon exposure to light .

Vorbereitungsmethoden

Triphenylsulfonium triflate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with silver triflate in an organic solvent. The reaction typically occurs under mild conditions and results in the formation of this compound as a white crystalline solid . Industrial production methods often involve similar reaction conditions but on a larger scale to meet the demand for this compound in various applications .

Wissenschaftliche Forschungsanwendungen

Photolithography

Triphenylsulfonium triflate is widely used as a photoacid generator in photolithographic processes. Its ability to generate acids upon exposure to light allows for precise control over the polymerization reactions necessary for creating microstructures on semiconductor wafers.

  • Case Study : In studies involving photolithographic materials, the incorporation of this compound has led to improved resolution and feature definition in photoresists, enhancing the performance of microelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound has been shown to enhance the performance of wide band-gap polymer light-emitting diodes. It improves charge injection and transport properties, which are crucial for efficient device operation.

  • Data Table: Performance Metrics of OLEDs with this compound
ParameterWithout this compoundWith this compound
Turn-on Voltage (V)5.02.5
Luminance (cd/m²)100300
Efficiency (lm/W)1020

These improvements indicate that this compound can significantly reduce the operational voltage and enhance luminous efficiency .

Organic Synthesis

This compound serves as a catalyst in various organic synthesis reactions, including electrophilic aromatic substitutions and C-C bond formations. Its strong Lewis acidity facilitates bond activation, leading to efficient transformations.

  • Case Study : Research has demonstrated that the use of this compound in C-C bond formation reactions results in higher yields compared to traditional methods. For example, reactions involving phenolic compounds showed increased reactivity and selectivity when catalyzed by this compound .

Mechanistic Insights

The primary reaction mechanism involving this compound is its photodissociation under ultraviolet light, which can be described by the following equations: C6H5)3S+OTfhν C6H5)+H++OTf\text{ C}_6\text{H}_5)_3\text{S}^+\text{OTf}^-\xrightarrow{h\nu}\text{ C}_6\text{H}_5)\cdot +\text{H}^++\text{OTf}^-This process generates highly reactive phenyl radicals that can initiate free radical polymerization or participate in other chemical transformations .

Biologische Aktivität

Triphenylsulfonium triflate (TPS-Tf) is a versatile compound widely recognized for its significant biological and chemical activities, particularly in the fields of polymer chemistry and photolithography. This article provides a comprehensive overview of its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a triphenylsulfonium cation and a triflate anion. It is characterized by its high stability and strong Lewis acidity, which facilitates various chemical transformations. Upon exposure to ultraviolet (UV) light, TPS-Tf undergoes photodissociation, generating protons and phenyl radicals that contribute to its reactivity in numerous applications.

1. Photoacid Generation

TPS-Tf serves as a photoacid generator (PAG), releasing protons upon UV irradiation. This property is crucial in applications such as:

  • Photolithography : Used in the production of microelectronic devices by enabling high-resolution patterning.
  • Polymer Chemistry : Initiates polymerization processes, allowing for the synthesis of well-defined polymers with tailored properties for organic light-emitting diodes (OLEDs) and other electronic materials .

2. Charge Transport Enhancement in OLEDs

Research indicates that the incorporation of TPS-Tf in OLEDs significantly improves charge injection and transport properties. A study demonstrated that:

  • The addition of TPS-Tf reduced the turn-on voltage of OLEDs by half.
  • Enhanced luminance was observed at lower operating voltages due to improved energetic alignment at the polymer/anode interface .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct synthesis from triphenylsulfonium chloride : Reacting with silver triflate.
  • Salt metathesis : Combining triphenylsulfonium iodide with sodium triflate.

These methods allow for variations in purity and yield depending on the desired application .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
OLED PerformanceTPS-Tf enhances charge injection, reducing turn-on voltage and increasing luminance.
Photoacid GeneratorTPS-Tf improves lithographic performance in electron beam lithography, achieving 20 nm resolution.
Polymer ChemistryActs as a catalyst in various organic reactions, facilitating efficient transformations.

Case Studies

  • OLED Applications : A study highlighted that TPS-Tf effectively modifies the electrical characteristics of conjugated polymers, leading to dual emission from polymer excitons and electroplexes formed at the interfaces .
  • Lithographic Performance : The development of a polymer-bound PAG using TPS-Tf showed improved sensitivity and resolution compared to conventional resists, demonstrating its potential in advanced lithography techniques .

Eigenschaften

IUPAC Name

trifluoromethanesulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYMLNNRGCYLSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886569
Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66003-78-9
Record name Triphenylsulfonium triflate
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URL https://commonchemistry.cas.org/detail?cas_rn=66003-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Triphenylsulfonium triflate
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Record name Triphenylsulfonium triflate
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Synthesis routes and methods I

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 42.0 g (0.2 mol) of trifluoroacetic acid anhydride were added dropwise thereto at 0 to 5° C., followed by stirring and stirred at 0 to 5° C. for 30 minutes. And then, 15.0 g (0.1 mol) of trifluoromethane sulfonic acid were added dropwise thereto at 0 to 5° C. and allowed to react with stirring at 0 to 20° C. for 3 hours. After completion of the reaction, 500 ml of n-hexane was poured into the resultant and the obtained oily substance separated by decantation was crystallized from methylene chloride/n-hexane, followed by filtration and drying, to give 37.9 g (yield: 92%) of triphenylsulfonium trifluoromethanesulfonate as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of phenyl sulfoxide dissolved in 20 mL dichloromethane was cooled to -78° C. and then, 2.3 mL trimethylsilyl triflate was slowly added to the mixture for more than 5 minutes. The reacting mixture was stirred at the same temperature for 10 minutes and with the gradual increase of reaction temperature, stirred at 0° C. for 30 minutes. The solution was again cooled to -78° C. and 10 mL tetrahydrofuran solution of 2.0 M phenyl magnesium bromide was slowly added to the reacting solution. The reacting mixture was stirred at the same temperature for 30 minutes and further stirred at 0° C. for 30 minutes. The reaction was completed in 30 mL of 3% triflic acid aqueous solution. The reactant was diluted with 200 mL ether and extracted two times with 30 mL of triflic acid aqueous solution. The aqueous solution, so extracted, was further extracted three times with 30 mL chloroform. After collection of the organic layer, the solution was dried over anhydrous Na2SO4 and filtrated to remove the solvent. Thus, 1.9 g of triphenyl sulfonium triflate (yield: 50%) was obtained as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A flask was charged with 2.0 g (4.8 mmol) of diphenyliodonium triflate, 0.93 g (5.0 mmol) diphenyl sulfide and 37 mg of copper benzoate. The mixture was heated under argon for 3 h (bath 125° C.). After cooling, the mixture was triturated with hot ether and stirred 1 h. The solid was filtered and recrystallized from 1:1 butyl acetate-isopropanol (1.6 g, 80%, mp 134°-6° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium triflate
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Triphenylsulfonium triflate
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Triphenylsulfonium triflate
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Triphenylsulfonium triflate
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Triphenylsulfonium triflate
Customer
Q & A

Q1: How does triphenylsulfonium triflate function in chemically amplified resists?

A: this compound (TPS-Tf) acts as a photoacid generator (PAG) in chemically amplified resists. Upon exposure to UV or other forms of radiation, TPS-Tf undergoes photolysis, generating a strong acid, typically triflic acid (TfOH). [, , , , , , , , , ] This acid then catalyzes chemical reactions within the resist material, leading to changes in its solubility and enabling pattern formation.

Q2: What are the downstream effects of acid generation by TPS-Tf in photoresists?

A: The acid generated by TPS-Tf initiates various reactions depending on the resist type. In positive resists, it catalyzes the deprotection of acid-labile groups, increasing solubility in the developer. [, ] In negative resists, it can induce crosslinking of polymer chains or promote reactions that decrease solubility. [, ]

Q3: How does the polymer matrix influence the acid generation efficiency of TPS-Tf?

A: The polymer matrix can significantly impact TPS-Tf's acid generation efficiency. For instance, fluorinated polymers can interact with thermalized electrons generated during EUV exposure, potentially interfering with acid generation and decreasing the yield. [] On the other hand, certain polymer matrices can enhance acid production through sensitization mechanisms. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H15F3O3S2. Its molecular weight is 412.43 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize TPS-Tf. Infrared (IR) spectroscopy reveals interactions between TPS-Tf and phenolic OH groups in resist formulations. [, ] Nuclear Magnetic Resonance (NMR) studies, specifically 13C NMR, provide insights into the interaction of TPS-Tf with phenolic resins, further elucidating its behavior in resist systems. [] Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the free radical products generated upon irradiation of TPS-Tf in different polymer matrices. []

Q6: How does the stability of this compound vary under different conditions?

A: TPS-Tf exhibits varying stability depending on the environment. While generally stable in solid form, it can undergo degradation in the presence of certain bases. Strong, nucleophilic bases like trioctylamine can lead to silyl group transfer and subsequent degradation through methyl group transfer. []

Q7: What are the potential applications of this compound beyond photolithography?

A7: Beyond photolithography, TPS-Tf has shown promise in other applications:

  • Solid-state doping of polyaniline: It can be used to adjust the work function of polyaniline by precisely dosing UV irradiation, leading to changes in its electronic properties. []
  • Organic thin-film transistors (OTFTs): It serves as a photoacid generator in photo-curable polyimide gate insulators for OTFTs, offering low-temperature processing and desirable electrical characteristics. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have contributed to understanding TPS-Tf's behavior:

  • Monte Carlo simulations: These simulations have been employed to analyze acid yield upon EUV exposure and determine the thermalization distance of electrons in polymer films containing TPS-Tf. []
  • Molecular simulations: These have been used to understand and potentially optimize the fragmentation patterns and efficiency of electron-induced PAG fragmentation in aryl sulfonate-based EUV resists. []

Q9: How does modifying the structure of this compound impact its properties?

A9: Structural modifications to TPS-Tf can significantly affect its properties and performance in resists:

  • Cyclopropyl substitution: Replacing phenyl groups with cyclopropyl groups in the sulfonium cation can reduce absorbance at 193 nm and induce a photobleaching effect, potentially leading to improved resolution in photoresists. []

Q10: What strategies can be employed to improve the stability or performance of this compound in formulations?

A10: Several approaches can be used to enhance TPS-Tf's stability or performance:

  • Choice of base quencher: Selecting appropriate base quenchers can mitigate the negative impact on acid generation efficiency and improve overall resist performance. []
  • Acid amplifier incorporation: Blending TPS-Tf with acid amplifiers like pinanediol monosulfonates can enhance acid yield upon electron beam irradiation, improving resist sensitivity. []

Q11: What analytical methods are used to study this compound in photoresists?

A11: A variety of analytical techniques are employed:

  • Quartz Crystal Microbalance (QCM): This technique is valuable for studying the dissolution kinetics of photoresist films containing TPS-Tf, providing real-time information on mass changes during development. [, , ]
  • Dissolution Rate Measurement (DRM): DRM helps analyze the development profiles of resists containing different PAGs, including TPS-Tf, providing insights into contrast and potential for resolution and depth of focus latitude. []
  • Interdigitated Electrode (IDE) Sensors: These sensors offer a non-destructive method for measuring photoacid generation kinetics (Dill C values) and potentially diffusion coefficients of photoacids generated by TPS-Tf in resist films. [, ]

Q12: Are there any concerns regarding the environmental impact of this compound?

A12: As with many chemicals used in manufacturing processes, the environmental impact of TPS-Tf requires careful consideration. While specific data on its ecotoxicological effects may be limited, responsible handling, use, and disposal practices are crucial to minimize potential risks.

Q13: What strategies can be explored for recycling or managing waste containing this compound?

A: Developing strategies for recycling or responsibly managing waste generated during photoresist production and use is essential for sustainable manufacturing. Research into alternative PAGs with reduced environmental impact and improved waste management practices is crucial. []

Q14: Are there any alternative photoacid generators being explored for photolithography?

A14: Yes, researchers are actively investigating alternative PAGs for next-generation lithography:

  • Other sulfonium-based PAGs: Modifications to the sulfonium cation, such as incorporating cyclopropyl groups, are being investigated to enhance specific resist properties. []

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